Anaerobic Benzoyl-CoA Reductase Activity: 64% Relative Velocity of Benzoyl-CoA
In benzoyl-CoA reductase (EC 1.3.7.8) from the denitrifying bacterium Thauera aromatica, 2-hydroxybenzoyl-CoA is accepted as a substrate with a relative velocity of 64% compared to the native substrate benzoyl-CoA (defined as 100%). The Km value for 2-hydroxybenzoyl-CoA in this enzyme system is 0.056 mM, compared to 0.037 mM for benzoyl-CoA [1]. For context, other substituted analogs show vastly different relative velocities in the same assay system: 2-chloro-benzoyl-CoA (106%), 2-fluoro-benzoyl-CoA (145%), 3-fluoro-benzoyl-CoA (31%), and 2-amino-benzoyl-CoA (11%) [1]. This demonstrates that the ortho-hydroxy substitution confers a specific, moderate catalytic penalty distinct from halogen or amino substitutions.
| Evidence Dimension | Relative enzymatic velocity (benzoyl-CoA reductase, EC 1.3.7.8) |
|---|---|
| Target Compound Data | 64% relative velocity; Km = 0.056 mM |
| Comparator Or Baseline | Benzoyl-CoA: 100% relative velocity; Km = 0.037 mM |
| Quantified Difference | 36% reduction in velocity; 1.51-fold higher Km |
| Conditions | Thauera aromatica benzoyl-CoA reductase with reduced methyl viologen and ATP |
Why This Matters
For researchers studying anaerobic aromatic degradation, this quantitative activity profile confirms that 2-hydroxybenzoyl-CoA is a competent but kinetically distinguishable substrate, enabling mechanistic studies of reductive dehydroxylation that cannot be performed with benzoyl-CoA alone.
- [1] BRENDA Enzyme Database: EC 1.3.7.8 literature summary extracted from Mobitz H, Friedrich T, Boll M. Biochemistry, 2004, 43: 1376-1385. View Source
